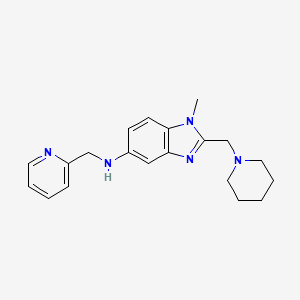
1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-2-ylmethyl)-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]-N-(2-PYRIDYLMETHYL)AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and is further modified with piperidine and pyridine groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]-N-(2-PYRIDYLMETHYL)AMINE typically involves multi-step organic reactions. One common approach is the condensation of 1-methyl-2-(piperidinomethyl)-1H-benzimidazole with 2-pyridylmethylamine under controlled conditions. The reaction often requires a catalyst, such as palladium on carbon, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]-N-(2-PYRIDYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]-N-(2-PYRIDYLMETHYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism by which N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]-N-(2-PYRIDYLMETHYL)AMINE exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of certain viruses and bacteria. Additionally, the piperidine and pyridine groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Pyridylmethyl)-1H-benzimidazole: Lacks the piperidine group, resulting in different biological activity.
1-Methyl-2-(piperidinomethyl)-1H-benzimidazole: Does not contain the pyridine moiety, affecting its chemical reactivity and applications.
N-(2-Pyridylmethyl)-2-aminobenzimidazole: Similar structure but with an amino group instead of a piperidine group.
Uniqueness
N-[1-METHYL-2-(PIPERIDINOMETHYL)-1H-1,3-BENZIMIDAZOL-5-YL]-N-(2-PYRIDYLMETHYL)AMINE is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and efficacy.
Properties
Molecular Formula |
C20H25N5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-methyl-2-(piperidin-1-ylmethyl)-N-(pyridin-2-ylmethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C20H25N5/c1-24-19-9-8-16(22-14-17-7-3-4-10-21-17)13-18(19)23-20(24)15-25-11-5-2-6-12-25/h3-4,7-10,13,22H,2,5-6,11-12,14-15H2,1H3 |
InChI Key |
LQHZDPWVBLKVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NCC3=CC=CC=N3)N=C1CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















